molecular formula C3H2NNaO2 B13439803 2-Cyano-acetic Acid Sodium Salt-13C2

2-Cyano-acetic Acid Sodium Salt-13C2

Cat. No.: B13439803
M. Wt: 109.029 g/mol
InChI Key: JAUCIKCNYHCSIR-CFARNWPNSA-M
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Description

2-Cyano-acetic Acid Sodium Salt-13C2 (CAS: 1346598-51-3) is a stable isotope-labeled compound with the molecular formula C¹³C₂H₂NNaO₂ and a molecular weight of 109.03 g/mol . It is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for drug metabolism studies, pharmacokinetics, and environmental analysis due to its isotopic purity (99 atom % ¹³C) . The compound features dual ¹³C labeling at the acetate moiety, enhancing its utility in tracer experiments .

Properties

Molecular Formula

C3H2NNaO2

Molecular Weight

109.029 g/mol

IUPAC Name

sodium;2-cyanoacetate

InChI

InChI=1S/C3H3NO2.Na/c4-2-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1/i1+1,3+1;

InChI Key

JAUCIKCNYHCSIR-CFARNWPNSA-M

Isomeric SMILES

[13CH2](C#N)[13C](=O)[O-].[Na+]

Canonical SMILES

C(C#N)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

2-Cyano-acetic Acid Sodium Salt-13C2 can be synthesized through several methods. One common synthetic route involves the treatment of chloroacetate salts with sodium cyanide, followed by acidification . Another method includes electrosynthesis by cathodic reduction of carbon dioxide and anodic oxidation of acetonitrile . Industrial production methods often involve large-scale synthesis using these or similar routes to ensure high yield and purity.

Chemical Reactions Analysis

2-Cyano-acetic Acid Sodium Salt-13C2 undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyano-acetic Acid Sodium Salt-13C2 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyano-acetic Acid Sodium Salt-13C2 involves its interaction with molecular targets and pathways. The compound’s stable isotope labeling allows for precise tracking and analysis in various biochemical pathways. It acts as a precursor in the synthesis of other compounds, facilitating various chemical reactions and processes.

Comparison with Similar Compounds

Chemical Structure and Isotopic Labeling

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Labeling Position CAS Number
2-Cyano-acetic Acid Sodium Salt-13C2 C¹³C₂H₂NNaO₂ 109.03 Acetate carbon atoms (¹³C₂) 1346598-51-3
Chloroacetic Acid-13C2 ¹³C₂H₃ClO₂ 96.48 Acetate carbon atoms (¹³C₂) 1839-15-2
Sodium Acetate-13C2 C¹³C₂H₃O₂Na 84.01 Acetate carbon atoms (¹³C₂) 56374-56-2
Sodium Dichloroacetate-13C2 ¹³C₂HCl₂O₂Na 152.91 Acetate carbon atoms (¹³C₂) 1173022-90-6
Sodium Oxalate-13C2 Na₂¹³C₂O₄ 135.98 Oxalate carbon atoms (¹³C₂) 260429-91-2

Key Observations :

  • Functional Group Differences: While all listed compounds are sodium salts of ¹³C₂-labeled carboxylic acids, 2-Cyano-acetic Acid Sodium Salt-13C2 uniquely contains a cyano (-CN) group, distinguishing it from halogenated (e.g., chloro-, dichloro-) or simple acetate derivatives .
  • Isotopic Labeling : All compounds use ¹³C₂ labeling, but the positions vary (e.g., acetate vs. oxalate backbones), affecting their applications in metabolic studies .

Physicochemical Properties

Solubility and Stability

Compound Melting Point (°C) Solubility Stability
2-Cyano-acetic Acid Sodium Salt-13C2 Not reported Likely polar solvent-soluble Stable under normal conditions
Chloroacetic Acid-13C2 60–65 Slightly soluble in methanol, ethyl acetate Stable; avoid strong oxidizers
Sodium Acetate-13C2 >300 (decomposes) Highly water-soluble Hygroscopic; stable in dry conditions
Sodium Dichloroacetate-13C2 Not reported Water-soluble Stable but reactive with acids/bases

Key Observations :

  • Thermal Stability: Sodium Acetate-13C2 decomposes at high temperatures, while 2-Cyano-acetic Acid Sodium Salt-13C2 and Chloroacetic Acid-13C2 remain stable under standard handling conditions .

Comparative Use Cases

Compound Primary Applications
2-Cyano-acetic Acid Sodium Salt-13C2 - LC-MS internal standard for quantifying metabolites
- Drug impurity profiling
Chloroacetic Acid-13C2 - Synthesis of isotopically labeled pharmaceuticals
- Environmental tracer studies
Sodium Acetate-13C2 - Biomedical tracer for lipid and carbohydrate metabolism
- NMR spectroscopy
Sodium Oxalate-13C2 - Calibration standard in isotopic dilution assays
- Study of renal function

Key Observations :

  • Analytical Utility: 2-Cyano-acetic Acid Sodium Salt-13C2 is preferred in LC-MS due to its cyano group enhancing ionization efficiency, unlike Sodium Acetate-13C2, which is better suited for NMR .
  • Toxicology: Sodium Dichloroacetate-13C2 is used in metabolic disorder studies but poses higher toxicity risks compared to the cyano derivative .

Hazard Profiles

Compound GHS Classification Key Safety Measures
2-Cyano-acetic Acid Sodium Salt-13C2 Not fully reported; assume irritant (similar to unlabeled analogs) Use PPE; avoid inhalation
Chloroacetic Acid-13C2 Skin corrosion (Category 1B) Immediate washing after contact; use fume hood
Sodium Dichloroacetate-13C2 Skin irritation (Category 2)
Eye damage (Category 2A)
Store separately from acids

Key Observations :

  • Toxicity: Chloroacetic Acid-13C2 and Sodium Dichloroacetate-13C2 are more hazardous due to halogen substituents, requiring stricter handling than 2-Cyano-acetic Acid Sodium Salt-13C2 .
  • Regulatory Compliance : All compounds require adherence to GHS labeling and transport regulations (e.g., UN numbers for hazardous materials) .

Biological Activity

2-Cyano-acetic Acid Sodium Salt-13C2 is a carbon-labeled derivative of cyanoacetic acid, which is known for its utility in organic synthesis and as a building block in various chemical reactions. Recent studies have begun to explore its biological activities, particularly in the context of cancer research and enzyme interactions. This article reviews the available literature on the biological activity of this compound, summarizing key findings, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C4H4N2O2Na
Molecular Weight : 138.09 g/mol
IUPAC Name : Sodium 2-cyanoacetate

The biological activity of 2-Cyano-acetic Acid Sodium Salt-13C2 is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Cell Signaling Pathways : It may influence signaling pathways that are critical for cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sodium salts of cyanoacetic acid derivatives. For example, one study investigated the effects of sodium salt derivatives on Ehrlich ascites carcinoma (EAC) cells in mice. The findings indicated significant reductions in tumor volume and cell count, alongside increased apoptosis as evidenced by elevated caspase-3 levels and decreased osteopontin expression .

Antioxidant Effects

In addition to anticancer activity, 2-Cyano-acetic Acid Sodium Salt-13C2 has demonstrated antioxidant properties. This is crucial as oxidative stress is a major contributor to cancer progression. The compound's ability to scavenge free radicals may provide a protective effect against cellular damage.

Case Studies

Study ReferenceObjectiveKey Findings
Evaluate anti-cancer activity against EAC cellsSignificant reduction in tumor volume; increased apoptosis; improved liver and kidney histopathology without adverse effects.
Investigate enzyme interactionsDemonstrated binding affinity with specific proteins, suggesting modulation of enzymatic activity.

Research Findings

  • In Vivo Studies : The sodium salt exhibited promising results in animal models, showing not only anticancer effects but also safety profiles that warrant further investigation.
  • In Vitro Assays : Laboratory studies have confirmed that the compound can inhibit the growth of various cancer cell lines, indicating its potential as a therapeutic agent.
  • Biochemical Pathway Interactions : Docking studies have revealed favorable interactions with proteins involved in apoptosis and cell signaling, reinforcing the compound's potential role in cancer therapy .

Q & A

Q. What are the key considerations for synthesizing 2-Cyano-acetic Acid Sodium Salt-13C2 in a laboratory setting?

Synthesis typically involves neutralizing cyanoacetic acid-13C2 with sodium hydroxide or sodium carbonate. Critical steps include stoichiometric control to avoid unreacted precursors and purification via recrystallization or column chromatography. Isotopic integrity must be preserved by using 13C-labeled reactants and minimizing exposure to non-labeled contaminants. Reaction progress can be monitored by pH titration and NMR spectroscopy .

Q. How can solubility and stability of 2-Cyano-acetic Acid Sodium Salt-13C2 be experimentally determined?

Solubility is tested in water, polar solvents (e.g., ethanol), and non-polar solvents under controlled temperatures. Stability studies involve exposing the compound to light, heat, and humidity over time, with analysis via HPLC or UV-Vis spectroscopy. For isotopically labeled salts, degradation pathways (e.g., isotopic exchange) must be monitored using mass spectrometry .

Q. What analytical methods are essential for confirming the isotopic purity of 2-Cyano-acetic Acid Sodium Salt-13C2?

Isotopic purity is validated using:

  • 13C NMR : To confirm the position and integration of 13C atoms.
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight and isotopic enrichment (e.g., 99 atom% 13C).
  • FT-IR spectroscopy : To identify functional groups (e.g., cyano, carboxylate) and rule out structural deviations .

Advanced Research Questions

Q. How does isotopic labeling (13C2) influence reaction kinetics in metabolic tracer studies using this compound?

The kinetic isotope effect (KIE) of 13C can alter reaction rates in enzymatic or chemical pathways. For example, in tracer studies, slower bond cleavage in 13C-labeled compounds may require adjusted incubation times. Comparative studies with unlabeled analogs are critical to quantify KIE and validate experimental timelines .

Q. What experimental design strategies mitigate contradictions in spectral data during characterization?

Contradictions in NMR or MS data (e.g., unexpected peaks) may arise from impurities or isotopic scrambling. Mitigation includes:

  • Cross-validation : Use complementary techniques (e.g., LC-MS and 2D NMR) to confirm results.
  • Control experiments : Synthesize unlabeled analogs to isolate isotopic effects.
  • Statistical analysis : Apply multivariate methods to distinguish noise from true isotopic signals .

Q. How can synthetic protocols for 2-Cyano-acetic Acid Sodium Salt-13C2 be optimized for high isotopic yield?

Optimization involves:

  • Reagent selection : Use sodium hydroxide-13C or deuterated solvents to prevent isotopic dilution.
  • Reaction monitoring : Real-time tracking via in-situ NMR or Raman spectroscopy.
  • Post-synthesis stabilization : Lyophilization or storage under inert gas to minimize hygroscopicity and isotopic exchange .

Methodological Challenges and Solutions

Q. What are the challenges in quantifying trace impurities in 2-Cyano-acetic Acid Sodium Salt-13C2, and how are they addressed?

Trace impurities (e.g., unreacted cyanoacetic acid) can interfere with isotopic purity assays. Solutions include:

  • Ion chromatography : To separate ionic impurities.
  • Isotope dilution mass spectrometry (IDMS) : For precise quantification of 13C enrichment.
  • Calibration curves : Using certified reference materials to improve accuracy .

Q. How do researchers reconcile discrepancies between theoretical and observed isotopic distribution in mass spectra?

Discrepancies may arise from instrument limitations (e.g., resolution) or natural abundance contributions. Strategies:

  • High-resolution instruments : Use Orbitrap or TOF-MS for better mass accuracy.
  • Software simulations : Compare observed spectra with theoretical isotopic patterns (e.g., using MZmine or XCalibur).
  • Error margin analysis : Report uncertainties in isotopic enrichment calculations .

Safety and Compliance

Q. What safety protocols are critical when handling 2-Cyano-acetic Acid Sodium Salt-13C2?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (H335 risk) .
  • Waste disposal : Segregate isotopic waste to prevent environmental contamination .

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